![molecular formula C16H20N4O B14652048 4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine CAS No. 49701-70-4](/img/structure/B14652048.png)
4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine is an organic compound that features a benzene ring substituted with butoxy, phenyldiazenyl, and diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine typically involves a multi-step process. One common method starts with the nitration of 4-butoxyaniline to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amine. The final step involves a diazotization reaction where the amine group is converted to a diazonium salt, which then reacts with aniline to form the phenyldiazenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine involves its interaction with various molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine: is similar to other azo compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butoxy and diamine groups on the benzene ring, along with the phenyldiazenyl group, makes it a versatile compound for various applications.
Properties
CAS No. |
49701-70-4 |
|---|---|
Molecular Formula |
C16H20N4O |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
4-butoxy-6-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C16H20N4O/c1-2-3-9-21-16-11-15(13(17)10-14(16)18)20-19-12-7-5-4-6-8-12/h4-8,10-11H,2-3,9,17-18H2,1H3 |
InChI Key |
IGOLEJVTHFLADK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)N=NC2=CC=CC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)
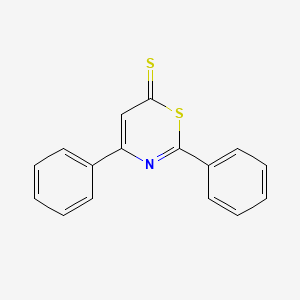
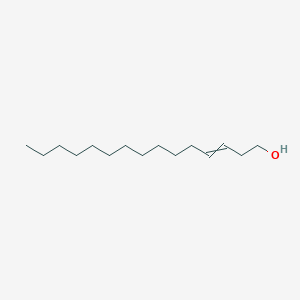
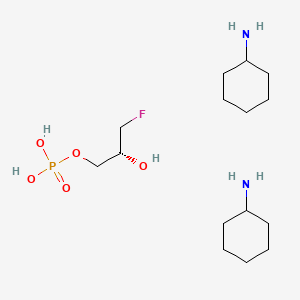
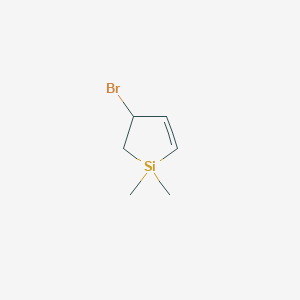
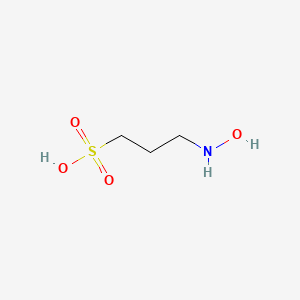
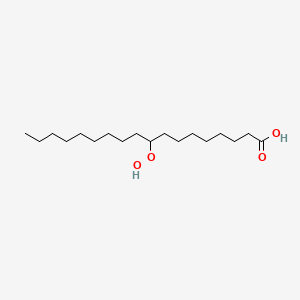

![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
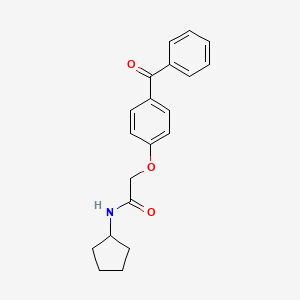
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
